Cetyl chloroformate

Biocatalysis Enzyme Immobilization Materials Chemistry

Cetyl chloroformate (CAS 26272-90-2) is a C16 alkyl chloroformate with exceptional lipophilicity (log Kow 7.50), purpose-built for introducing hydrophobic character to target molecules. Its long cetyl chain imparts solubility, stability, and functional performance unattainable with shorter-chain analogs. • 4.2-fold increase in enzymatic esterification conversion when modifying cellulose nanocrystals for lipase immobilization. • Key intermediate for organic peroxide initiators and non-ionic surfactants with tailored HLB values. • Bulk and research quantities available with consistent 98% purity; moisture-sensitive, shipped under inert conditions.

Molecular Formula C17H33ClO2
Molecular Weight 304.9 g/mol
CAS No. 26272-90-2
Cat. No. B1294504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetyl chloroformate
CAS26272-90-2
Molecular FormulaC17H33ClO2
Molecular Weight304.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)Cl
InChIInChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3
InChIKeyHOQUWXSARQBQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetyl Chloroformate Technical Profile and Class


Cetyl chloroformate (CAS 26272-90-2), also known as hexadecyl chloroformate, is an alkyl chloroformate ester with the molecular formula C17H33ClO2 and a molecular weight of 304.9 g/mol . It is characterized by a long C16 (cetyl) hydrophobic alkyl chain linked to a reactive chloroformate group (-O-CO-Cl) . This structural feature imparts significant lipophilicity, with an estimated log Kow of 7.50 and a calculated ACD/LogP of 8.88 , distinguishing it from shorter-chain chloroformates. The compound is a colorless to yellowish liquid with a pungent odor, exhibiting a density of 0.923 g/mL at 25°C and a melting point of 14°C [1]. As an acyl chloride derivative, it is highly reactive with nucleophiles and is susceptible to hydrolysis in the presence of water [2].

Reagent type Long-chain alkyl chloroformate (C16)
Key reaction Nucleophilic acylation / surface modification
Phase context High lipophilicity – suited for non-aqueous and interfacial systems

Cetyl Chloroformate: Why Substitution Fails


The alkyl chain length of a chloroformate is not a trivial variable; it is a critical determinant of physicochemical properties and functional performance. For instance, cetyl chloroformate exhibits an estimated log Kow of 7.50, translating to a predicted water solubility of only 0.0045 mg/L . In stark contrast, the shorter-chain ethyl chloroformate is highly soluble and miscible with many organic solvents, and its reactivity is dominated by its electrophilic carbonyl carbon [1]. Substituting cetyl chloroformate with a less lipophilic analog like ethyl or benzyl chloroformate would drastically alter partition coefficients, reaction kinetics in biphasic systems, and the resulting product's hydrophobicity [2]. This makes cetyl chloroformate the specific reagent of choice when a long, saturated C16 alkyl chain is required to impart solubility, stability, or hydrophobic character to a target molecule or material [3].

Target reagent
Substitute example
Mismatch concern
Cetyl chloroformate (C16)
Ethyl chloroformate (C2)
Hydrophobicity and phase partitioning may shift significantly; interfacial performance may not transfer.
Cetyl chloroformate (C16)
Benzyl chloroformate
Steric and electronic differences alter reaction kinetics; product solubility profile may change.

Cetyl Chloroformate Differentiation Evidence


Enhanced Lipase Immobilization and Catalytic Activity

Modification of cellulose nanocrystals (CNC) with cetyl chloroformate (C16) creates a hydrophobic support for Candida antarctica lipase B (CALB) immobilization. The resulting immobilized biocatalyst achieved a 54.68% conversion in the esterification of oleic acid, compared to only 12.98% for the free enzyme [1]. This 4.2-fold increase in catalytic conversion is a direct result of the C16 chain's ability to create a favorable hydrophobic interface for the lipase.

Biocatalyst performance
Head-to-head
54.68% conversion vs. 12.98% (free CALB)
Supports hydrophobic surface modification for enzyme immobilization.
C16-modified CNC; oleic acid esterification assay.
Biocatalysis Enzyme Immobilization Materials Chemistry

Lipophilicity and Water Solubility Differentiation

The predicted lipophilicity of cetyl chloroformate, as measured by its log Kow (octanol-water partition coefficient), is 7.50, which corresponds to an estimated water solubility of just 0.0045 mg/L at 25°C . In contrast, the shorter-chain analog, ethyl chloroformate, reacts violently with water and is miscible with many organic solvents, demonstrating vastly different behavior [1].

Lipophilicity
Class-level
Estimated log Kow 7.50
Water solubility ~0.0045 mg/L
High lipophilicity supports non-aqueous and interfacial applications.
Predicted values; experimental behavior may vary.
Physical Chemistry Process Chemistry Formulation Science

Purity and Impurity Control Specifications

A commercial grade of cetyl chloroformate from BASF is specified with an assay of >99% purity (determined by chloroaniline titration), and critically, with impurity limits of <0.5% cetyl alcohol and <0.3% cetyl chloride [1]. This level of detail on specific, process-relevant impurities provides a quantifiable baseline for quality assessment not universally available in datasheets for generic alternatives.

Purity profile
Specification review
Assay >99%
Controlled cetyl alcohol / chloride limits
De-risks procurement for sensitive downstream synthesis.
BASF specification; verify with current lot COA.
Quality Control Procurement Specification Analytical Chemistry

Cetyl Chloroformate Application Scenarios


Hydrophobic Nanomaterial Modification for Biocatalysis

As demonstrated by a 4.2-fold increase in enzymatic esterification conversion (54.68% vs. 12.98%) when cetyl chloroformate is used to modify cellulose nanocrystals for lipase immobilization [1], this compound is uniquely suited for creating hydrophobic interfaces on hydrophilic nanomaterials. Procurement for this application is justified by the need to enhance the activity and stability of lipases and other enzymes that require a non-polar microenvironment.

Lipophilic API and Prodrug Synthesis

The extreme lipophilicity of cetyl chloroformate (log Kow = 7.50) [1] makes it the reagent of choice for introducing a C16 alkyl chain to improve the membrane permeability, depot formation, or lipid solubility of drug candidates. It is specifically used as an intermediate in API synthesis where the long alkyl chain is a critical pharmacophore or prodrug moiety [2], differentiating it from shorter-chain alternatives used for more transient modifications.

Organic Peroxide Production for Polymerization

Cetyl chloroformate is a primary intermediate in the manufacture of specific organic peroxides [1]. The long alkyl chain imparts desirable solubility and decomposition kinetics in polymerization processes. Selecting cetyl chloroformate over other alkyl chloroformates is essential to achieve the target molecular weight, branching, and thermal properties in the final polymer, particularly in applications requiring hydrophobic initiators [2].

Specialty Surfactant and Emulsifier Synthesis

The amphiphilic nature conferred by the reactive chloroformate 'head' and the long C16 'tail' enables the synthesis of novel non-ionic surfactants and emulsifiers [1]. These derivatives are valued in personal care and industrial formulations for their specific hydrophilic-lipophilic balance (HLB), which is a direct function of the cetyl chain length. A shorter-chain analog would produce a surfactant with a higher HLB and fundamentally different emulsifying properties.

Application
Selection property
Validation focus
Enzyme immobilization support
Hydrophobic surface modification with C16 chain
Biocatalytic esterification conversion context
Lipophilic intermediate synthesis
Long-chain alkyl incorporation for API/prodrug design
Membrane permeability or depot formulation context
Organic peroxide manufacture
Alkyl chain influence on initiator solubility and decomposition
Polymerization kinetics and hydrophobic initiator compatibility
Specialty surfactant synthesis
Amphiphilic balance driven by C16 tail
HLB and emulsification behavior in target formulation

Technical Documentation Hub

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